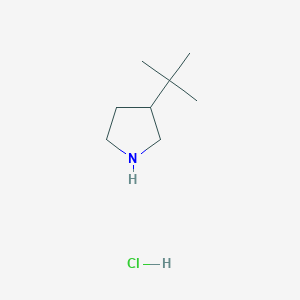

3-Tert-butylpyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-tert-butylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2,3)7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOQKJOVARXZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431774-20-7 | |

| Record name | 3-tert-butylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Tert-butylpyrrolidine Hydrochloride for Advanced Research and Development

This guide provides a comprehensive technical overview of 3-tert-butylpyrrolidine hydrochloride, a valuable building block for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. The unique structural characteristics of this compound, featuring a sterically demanding tert-butyl group on the pyrrolidine scaffold, offer significant potential for creating novel therapeutics with enhanced metabolic stability and specific biological activities.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved pharmaceuticals.[1][2] Its prevalence is attributed to several key factors:

-

Three-Dimensional Complexity : The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more effective exploration of three-dimensional pharmacophore space compared to flat, aromatic systems. This complexity can lead to improved binding affinity and selectivity for biological targets.[1]

-

Stereochemical Diversity : The chiral centers inherent to substituted pyrrolidines provide opportunities for stereochemical optimization, which is crucial for enhancing therapeutic efficacy and reducing off-target effects.[1]

-

Modulation of Physicochemical Properties : The pyrrolidine motif can improve a drug candidate's aqueous solubility and other pharmacokinetic properties. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.[3]

-

Metabolic Stability : The introduction of bulky substituents, such as the tert-butyl group in 3-tert-butylpyrrolidine, can sterically hinder metabolic enzymes, thereby increasing the compound's in vivo half-life.[2]

This guide will delve into the specific physical, chemical, and spectroscopic properties of this compound, providing a foundational understanding for its application in the synthesis of novel bioactive molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in synthesis and formulation. The following table summarizes the key properties of this compound.

| Property | Value | Source/Comment |

| CAS Number | 1431774-20-7 | [4] |

| Molecular Formula | C₈H₁₈ClN | [5][6] |

| Molecular Weight | 163.69 g/mol | [5][6] |

| Appearance | White to off-white solid (predicted) | Based on typical appearance of similar hydrochloride salts. |

| Melting Point | Not explicitly available. Expected to be a high-melting solid. | For comparison, (S)-(+)-3-Fluoropyrrolidine hydrochloride has a melting point of 183-187 °C. |

| Boiling Point | Not available. Decomposes upon strong heating. | As a salt, it is not expected to have a defined boiling point at atmospheric pressure. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | Hydrochloride salts of amines are generally water-soluble.[7][8] |

Synthesis and Reactivity

The synthesis of 3-substituted pyrrolidines can be achieved through various synthetic strategies, including the functionalization of pre-existing pyrrolidine rings or the construction of the ring from acyclic precursors.[1][9]

General Synthetic Approach

A common strategy for the synthesis of 3-alkylpyrrolidines involves the use of a protected pyrrolidine precursor, followed by the introduction of the alkyl group and subsequent deprotection. A plausible, though not explicitly documented, synthetic route to 3-tert-butylpyrrolidine is outlined below. This protocol is illustrative and would require optimization.

Illustrative Synthesis Workflow

Caption: A potential synthetic pathway to this compound.

Step-by-Step Methodology (Hypothetical Protocol):

-

Grignard Reaction: To a solution of 1-Boc-3-pyrrolidinone in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C, add tert-butylmagnesium chloride dropwise. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Work-up and Dehydration: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The resulting crude tertiary alcohol can be subjected to acid-catalyzed dehydration to yield the corresponding alkene.

-

Reduction: The unsaturated intermediate is then hydrogenated, for example, using hydrogen gas in the presence of a palladium on carbon catalyst, to afford 1-Boc-3-tert-butylpyrrolidine.

-

Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions, typically by treatment with a solution of hydrogen chloride in an organic solvent such as dioxane or methanol. The product, this compound, precipitates and can be isolated by filtration.

Causality behind experimental choices: The Boc (tert-butoxycarbonyl) group is a common nitrogen-protecting group that is stable under the basic conditions of the Grignard reaction but can be easily removed under acidic conditions. The Grignard reaction is a classic and effective method for forming carbon-carbon bonds and introducing the tert-butyl group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The presence of the tert-butyl group provides a highly characteristic signal in the ¹H NMR spectrum.[10][11]

Predicted ¹H NMR Data (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.0 | Singlet | 9H | -C(CH ₃)₃ |

| ~1.8 - 2.2 | Multiplet | 2H | Pyrrolidine C4-H ₂ |

| ~2.5 - 2.8 | Multiplet | 1H | Pyrrolidine C3-H |

| ~3.0 - 3.5 | Multiplet | 4H | Pyrrolidine C2-H ₂ and C5-H ₂ |

Predicted ¹³C NMR Data (in D₂O):

| Chemical Shift (δ, ppm) | Assignment |

| ~27 | -C(C H₃)₃ |

| ~30 | Pyrrolidine C 4 |

| ~34 | -C (CH₃)₃ |

| ~45 | Pyrrolidine C 3 |

| ~48 | Pyrrolidine C 2 |

| ~50 | Pyrrolidine C 5 |

Note: Chemical shifts are estimations and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the amine salt and the alkyl groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2700 - 3000 | N-H stretch (secondary amine salt) |

| ~2850 - 2960 | C-H stretch (alkyl) |

| ~1580 - 1610 | N-H bend (secondary amine salt) |

| ~1365 and ~1390 | C-H bend (tert-butyl) |

An ATR-IR spectrum of pyrrolidine hydrochloride is available and can serve as a reference for the vibrations of the pyrrolidinium ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the free base (the protonated molecule).

Expected Mass Spectrum Data (ESI+):

-

[M+H]⁺: m/z ≈ 128.14 (for C₈H₁₇N)

The fragmentation pattern would likely involve the loss of the tert-butyl group or cleavage of the pyrrolidine ring.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related pyrrolidine derivatives.[7][12]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Applications in Drug Development

The pyrrolidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[9][13] The introduction of a 3-tert-butyl substituent can be a strategic design element to:

-

Enhance Metabolic Stability: The bulky tert-butyl group can act as a metabolic shield, preventing enzymatic degradation and prolonging the drug's duration of action.

-

Modulate Receptor Binding: The steric bulk of the tert-butyl group can influence the binding orientation of the molecule within a receptor pocket, potentially leading to increased potency and selectivity.

-

Improve Lipophilicity: The alkyl nature of the tert-butyl group can increase the lipophilicity of the molecule, which can be tailored to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

Workflow for Incorporating 3-Tert-butylpyrrolidine into a Drug Discovery Program

Caption: A typical workflow for utilizing 3-tert-butylpyrrolidine in a lead optimization campaign.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyrrolidine scaffold and a sterically demanding tert-butyl group offers significant opportunities for the design and synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this compound in their quest for innovative medicines.

References

-

Di Stefano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(9), 2888. [Link]

-

Sharma, S., et al. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity, 19(4), e202100843. [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Ivy Fine Chemicals. [Link]

-

PubChem. (n.d.). Pyrrolidine, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). Pyrrolidinium chloride. ChemBK. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. NIST Chemistry WebBook. [Link]

-

Cioffi, A. G., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of biomolecular NMR, 69(2), 95-103. [Link]

-

Cioffi, A. G., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 56(46), 6125-6128. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. enamine.net [enamine.net]

- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1431774-20-7 [chemicalbook.com]

- 5. Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine, n-methyl-, hydrochloride [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. L-prolyl-pyrrolidin-hydrochloric acid salt (137998-15-3) for sale [vulcanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemrxiv.org [chemrxiv.org]

synthesis routes for 3-Tert-butylpyrrolidine hydrochloride

An In-Depth Technical Guide to the Synthesis of 3-Tert-butylpyrrolidine Hydrochloride

Abstract

3-Tert-butylpyrrolidine and its hydrochloride salt are pivotal intermediates in modern medicinal chemistry. The pyrrolidine scaffold is a common motif in numerous pharmacologically active compounds, and the incorporation of a sterically demanding tert-butyl group can significantly enhance metabolic stability and modulate binding affinity to biological targets.[1] This guide provides a comprehensive overview of the principal synthetic routes to this compound, intended for researchers, chemists, and professionals in drug development. We will explore various methodologies, from classical cyclization reactions to advanced stereoselective strategies, elucidating the mechanistic rationale behind each approach and providing detailed protocols for their execution.

Introduction: The Strategic Importance of the 3-Tert-butylpyrrolidine Scaffold

The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle, prized in drug design for its conformational rigidity and its ability to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional space.[2] The introduction of a tert-butyl group at the 3-position imparts unique properties:

-

Steric Shielding: The bulky tert-butyl group can protect adjacent functional groups from metabolic degradation, thereby increasing the compound's in vivo half-life.

-

Conformational Locking: It restricts the rotation of the pyrrolidine ring, which can lead to a more favorable conformation for binding to a specific enzyme or receptor active site.

-

Lipophilicity Modulation: The group increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Given these advantages, robust and efficient synthesis of this compound is a critical objective for chemists synthesizing novel therapeutic agents.

Strategic Overview of Synthetic Approaches

The construction of the 3-tert-butylpyrrolidine core can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of strategy is often dictated by the desired stereochemistry, scale of production, and availability of starting materials.

Caption: Core strategies for the synthesis of 3-tert-butylpyrrolidine.

De Novo Synthesis via Intramolecular Cyclization

The most direct conceptual approach involves forming the pyrrolidine ring from an acyclic precursor. This strategy is often favored for its simplicity and the use of readily available starting materials.

Acid-Catalyzed Cyclization of an Amino-alkane

A foundational method involves the intramolecular cyclization of a substituted aminobutane. The tert-butyl group is installed on the linear chain, which then undergoes ring closure to form the desired heterocycle.

Causality and Mechanism: This reaction proceeds via an intramolecular nucleophilic substitution (SN2) mechanism. A precursor such as 4-bromo-3-(tert-butyl)-1-aminobutane is treated with a base. The amine deprotonates to become a more potent nucleophile, which then attacks the carbon bearing the leaving group (bromide), closing the five-membered ring. Alternatively, starting with a precursor like 3-tert-butyl-1,4-butanediol, conversion of the hydroxyl groups to good leaving groups (e.g., tosylates) followed by reaction with a primary amine (like benzylamine, which can be later deprotected) achieves the same cyclization. A common and straightforward reported method is the cyclization of 3-tert-butyl-1-aminobutane in the presence of a strong acid like HCl, which facilitates the process.[1]

Caption: General scheme for intramolecular cyclization.

Experimental Protocol: Representative Cyclization

-

Precursor Synthesis: Synthesize 4-bromo-3-(tert-butyl)-1-aminobutane from a suitable starting material, such as 3-(tert-butyl)butane-1,4-diol.

-

Cyclization: Dissolve the aminobutane precursor in a suitable aprotic solvent like tetrahydrofuran (THF).

-

Add a strong, non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification & Salt Formation: Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting free base via column chromatography or distillation. Dissolve the purified product in diethyl ether and add a solution of HCl in ether to precipitate the desired this compound salt, which is then collected by filtration.

Stereoselective Synthesis Routes

For applications in drug development, achieving high enantiomeric purity is paramount. Several advanced strategies have been developed to synthesize specific stereoisomers of 3-tert-butylpyrrolidine.

Asymmetric [3+2] Cycloaddition

[3+2] cycloaddition reactions are powerful tools for constructing five-membered rings with excellent stereocontrol. This approach involves the reaction of a three-atom component (the "dipole") with a two-atom component (the "dipolarophile").

Causality and Mechanism: Azomethine ylides are common three-atom components used to build pyrrolidine rings.[2] By reacting an azomethine ylide with an alkene bearing the tert-butyl group (or a precursor), the pyrrolidine ring is formed. Stereocontrol is achieved by using a chiral catalyst or a chiral auxiliary attached to one of the reactants.

A notable example is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines.[3] The use of specially designed chiral phosphoramidite ligands allows for the formation of the pyrrolidine products with high regio-, diastereo-, and enantioselectivity.[3] Another sophisticated approach uses a chiral N-tert-butanesulfinyl group on a 1-azadiene, which reacts with an azomethine ylide.[4] The sulfinyl group acts as a powerful chiral director, enabling the diastereoselective synthesis of densely substituted pyrrolidines, creating up to four stereogenic centers in a single step.[4]

Caption: Conceptual workflow for catalytic asymmetric [3+2] cycloaddition.

Enantioselective Nitrile Anion Cyclization

This elegant strategy provides a practical, chromatography-free route to highly substituted chiral pyrrolidines.[5]

Causality and Mechanism: The key step is a 5-exo-tet cyclization of a nitrile anion.[5] This process forms the pyrrolidine ring while simultaneously inverting the stereochemistry at the C-4 position, affording the desired trans-substituted product with high fidelity. A five-step synthesis starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone has been reported to achieve a 71% overall yield and >99% chemical and optical purity.[5] The optimal activating group and base for this key cyclization were identified as diethyl chlorophosphate and lithium hexamethyldisilazide, respectively.[5]

Experimental Protocol: Key Steps of Nitrile Anion Cyclization

This protocol is a conceptual summary based on published work.[5]

-

Substrate Preparation: Synthesize the acyclic nitrile precursor through a multi-step sequence involving asymmetric reduction, amine displacement, and conjugate addition.

-

Cyclization: In an inert atmosphere, dissolve the nitrile precursor in a dry aprotic solvent (e.g., THF) and cool to -78 °C.

-

Add lithium hexamethyldisilazide (LiHMDS) to generate the nitrile anion.

-

Add diethyl chlorophosphate to activate the substrate and initiate the 5-exo-tet cyclization.

-

Allow the reaction to proceed for several hours at low temperature.

-

Saponification and Epimerization: Quench the reaction and perform a kinetically controlled epimerization and saponification of the resulting nitrile to yield the pure trans-pyrrolidine carboxylic acid.

-

Final Conversion: The resulting carboxylic acid can be converted to this compound through subsequent standard transformations (e.g., decarboxylation, reduction).

Synthesis via Functionalization of Pyrrolidine Precursors

An alternative to building the ring from scratch is to start with a commercially available, functionalized pyrrolidine and introduce the tert-butyl group.

Grignard Addition to a Pyrrolidinone

This approach utilizes a ketone on the pyrrolidine ring as a handle for introducing the tert-butyl group.

Causality and Mechanism: The starting material is typically N-Boc-3-pyrrolidinone.[6] This compound is reacted with tert-butylmagnesium chloride, a Grignard reagent. The nucleophilic tert-butyl group attacks the electrophilic carbonyl carbon, forming a tertiary alcohol after an aqueous workup. The resulting hydroxyl group can then be removed through a two-step dehydration/hydrogenation sequence. Finally, the Boc protecting group is removed under acidic conditions, which simultaneously forms the hydrochloride salt.

Caption: Pathway involving Grignard addition to N-Boc-3-pyrrolidinone.

Final Step: Hydrochloride Salt Formation

Regardless of the synthetic route used to obtain the free base, the final step is the formation of the hydrochloride salt. This is a standard procedure in pharmaceutical chemistry.

Rationale:

-

Stability: Salts are often more crystalline and stable than the corresponding free bases, giving them a longer shelf life.

-

Handling: Crystalline solids are easier to handle, weigh, and purify than oils or low-melting solids.

-

Solubility: The hydrochloride salt typically exhibits improved aqueous solubility, which is often beneficial for formulation and biological testing.

General Protocol: Salt Formation

-

Dissolve the purified 3-tert-butylpyrrolidine free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol.[7]

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid. This can be in the form of a concentrated aqueous solution, a solution in an organic solvent (e.g., 2M HCl in diethyl ether), or as gaseous HCl.[7][8]

-

Stir the mixture. The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Comparative Summary of Synthesis Routes

| Route | Key Strategy | Starting Materials | Stereocontrol | Advantages | Disadvantages |

| 1 | Intramolecular Cyclization | Acyclic aminobutane derivatives | Racemic (typically) | Simple concept, fewer steps. | Stereocontrol is difficult to achieve. |

| 2 | Asymmetric [3+2] Cycloaddition | Imines, Alkenes, Azomethine ylides | Excellent | High stereoselectivity, convergent. | Requires specialized catalysts/reagents.[3][4] |

| 3 | Nitrile Anion Cyclization | Chloro-ketones, Acrylonitrile | Excellent | High yield and optical purity, chromatography-free potential.[5] | Multi-step substrate preparation.[5] |

| 4 | Grignard Addition | N-Boc-3-pyrrolidinone | Racemic | Utilizes common starting materials. | Multi-step conversion after Grignard addition. |

Conclusion

The synthesis of this compound can be accomplished through a variety of strategic pathways. For producing racemic material on a large scale, classical intramolecular cyclization methods offer a direct and cost-effective approach.[1] However, for applications in medicinal chemistry where specific stereoisomers are required, advanced methods such as catalytic asymmetric [3+2] cycloadditions or enantioselective nitrile anion cyclizations are indispensable.[3][4][5] These stereoselective routes, while often more complex, provide access to enantiomerically pure compounds that are essential for the development of modern therapeutics. The selection of an optimal synthetic route will ultimately depend on a careful evaluation of the project's specific requirements, including scale, cost, and, most critically, the need for stereochemical purity.

References

-

PubMed. (n.d.). Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Retrieved from [Link]

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

Organic Syntheses. (n.d.). PALLADIUM-CATALYZED DIRECT ARYLATION OF N-BOC-PYRROLIDINE. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

-

MDPI. (2018). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

- Google Patents. (n.d.). US6211395B1 - Enantioselective synthesis of 3-aminopyrrolidines.

-

PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of a Strain Molecule, 1-Azabicyclo [1.1.0] butane. Retrieved from [Link]

-

ACS Publications. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Retrieved from [Link]

-

MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Retrieved from [Link]

-

PubMed. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. Retrieved from [Link]

-

Wiley Online Library. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 4. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of 3-Tert-butylpyrrolidine Hydrochloride in Modern Organic Synthesis: A Technical Guide

Introduction: The Strategic Importance of Steric Hindrance and Pyrrolidine Scaffolds in Catalysis and Drug Discovery

In the intricate landscape of organic synthesis and medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a core structural motif frequently found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] Its non-planar, five-membered ring structure provides a three-dimensional framework that is highly sought after in drug design for optimizing ligand-receptor interactions.[1] When this versatile scaffold is substituted with a sterically demanding tert-butyl group at the 3-position, the resulting molecule, 3-tert-butylpyrrolidine, and its hydrochloride salt, become powerful tools for chemists. The tert-butyl group, often considered an "inert" bulky substituent, exerts a profound influence on the molecule's reactivity, selectivity, and even its metabolic stability in a biological context.[2]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted mechanism of action of 3-tert-butylpyrrolidine hydrochloride in organic reactions. Moving beyond a simple catalog of applications, we will delve into the causal relationships between its structure—particularly the steric and electronic effects of the tert-butyl group and the role of the protonated amine—and its function as a catalyst and a synthetic building block. This guide will illuminate how this seemingly simple molecule can be leveraged to achieve high levels of stereocontrol in asymmetric reactions and to construct complex molecular architectures with enhanced pharmaceutical properties.

The Dual Mechanistic Persona: Brønsted Acidity and Steric Directing Effects

This compound primarily exerts its influence in organic reactions through two key mechanisms: as a source of the 3-tert-butylpyrrolidinium ion, which acts as a Brønsted acid catalyst, and by leveraging the significant steric bulk of the tert-butyl group to direct the stereochemical outcome of reactions.

The 3-Tert-butylpyrrolidinium Ion as a Brønsted Acid Catalyst

In its hydrochloride salt form, the nitrogen atom of the pyrrolidine ring is protonated, forming the 3-tert-butylpyrrolidinium cation. This protonated amine possesses a labile proton, rendering it a Brønsted acid. This acidity can be harnessed to catalyze a variety of organic transformations. The general principle of Brønsted acid catalysis involves the activation of an electrophile by protonation, which enhances its reactivity towards a nucleophile.[3]

The catalytic cycle typically begins with the protonation of a substrate by the pyrrolidinium ion. This protonation event can, for example, activate a carbonyl group, making it more susceptible to nucleophilic attack. After the key bond-forming step, the catalyst is regenerated by deprotonation of the intermediate, completing the catalytic cycle.

While the Brønsted acidity of pyrrolidinium ions is a general phenomenon, the presence of the 3-tert-butyl group can subtly modulate this acidity and the catalyst's solubility in organic solvents, thereby influencing reaction kinetics.

Diagram 1: General Mechanism of Brønsted Acid Catalysis by 3-Tert-butylpyrrolidinium Ion

Caption: General catalytic cycle of Brønsted acid catalysis.

The Steric Influence of the 3-Tert-butyl Group in Asymmetric Catalysis

The true power of 3-tert-butylpyrrolidine derivatives is often realized in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. In these cases, a chiral version of the pyrrolidine catalyst is used. The bulky tert-butyl group plays a crucial role in creating a well-defined chiral environment around the catalytic site.

This steric hindrance has several important consequences:

-

Enantioselective Shielding: The tert-butyl group can effectively block one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side. This steric directing effect is fundamental to achieving high enantioselectivity. Experimental data and DFT calculations have shown that the tert-butyl group plays a remarkable role in both the reaction rate and enantioselectivity of certain reactions.[4]

-

Conformational Rigidity: The large A-value of the tert-butyl group (a measure of its steric demand) effectively "locks" the conformation of the pyrrolidine ring.[2] This rigidity translates to a more ordered and predictable transition state, which is essential for high levels of stereocontrol.

-

Modulation of Catalyst Reactivity: The steric bulk can also influence the reactivity of the catalyst itself. For example, in proline-catalyzed aldol reactions, bulky substituents can affect the equilibrium between different reactive intermediates, leading to improved selectivity.

Applications in Drug Development and Pharmaceutical Synthesis

The unique properties of the 3-tert-butylpyrrolidine scaffold are highly valued in the pharmaceutical industry. Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

Metabolic Shielding

One of the most significant applications of the tert-butyl group in drug design is for "metabolic shielding."[2] By strategically placing this bulky group near a metabolically labile position on a drug molecule, it can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s. This protection from enzymatic degradation can increase the drug's half-life, improve its oral bioavailability, and reduce the formation of potentially toxic metabolites.

Enhancing Receptor Selectivity

The well-defined size and shape of the tert-butyl group can be exploited to achieve selective binding to a specific biological target. If a drug molecule needs to fit into a specific binding pocket on a receptor or enzyme, the steric bulk of the tert-butyl group can be used to fine-tune this interaction, preventing the molecule from binding to off-target receptors and thus reducing side effects.[2]

Diagram 2: Logic of Steric Shielding in Drug Design

Caption: Use of a bulky group to prevent enzymatic degradation.

Experimental Protocols: A Case Study in Asymmetric Synthesis

While specific protocols for reactions catalyzed directly by achiral this compound are not extensively documented in the literature, the principles of its action can be illustrated through the well-established use of chiral pyrrolidine-based organocatalysts. The following protocol is a representative example of an asymmetric Michael addition, a key carbon-carbon bond-forming reaction, where a chiral pyrrolidine catalyst bearing a bulky substituent would be employed to induce enantioselectivity.

Representative Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol is adapted from established procedures in organocatalysis and illustrates the role of a chiral secondary amine catalyst, for which a 3-tert-butylpyrrolidine derivative would be a relevant candidate.

Materials:

-

Propanal (aldehyde)

-

trans-β-Nitrostyrene (nitroalkene)

-

Chiral 3-substituted pyrrolidine catalyst (e.g., a derivative of 3-tert-butylpyrrolidine) (10 mol%)

-

Benzoic acid (co-catalyst, 10 mol%)

-

Dichloromethane (CH₂Cl₂) as solvent

Procedure:

-

To a stirred solution of trans-β-nitrostyrene (1.0 mmol) and the chiral pyrrolidine catalyst (0.1 mmol) in dichloromethane (2.0 mL) at room temperature, add benzoic acid (0.1 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add propanal (3.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral γ-nitroaldehyde.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

-

The Chiral Pyrrolidine Catalyst: The secondary amine of the pyrrolidine reacts with the aldehyde to form a nucleophilic enamine intermediate. The chiral scaffold, influenced by the bulky 3-substituent, dictates the facial selectivity of the enamine's attack on the nitroalkene.

-

The Benzoic Acid Co-catalyst: The Brønsted acid co-catalyst activates the nitroalkene by protonating the nitro group, making it more electrophilic and accelerating the reaction.

-

Low Temperature (0 °C): Lowering the temperature generally enhances the enantioselectivity of the reaction by favoring the transition state that leads to the major enantiomer.

Quantitative Data Summary

The steric influence of the tert-butyl group can be quantified and compared to other common substituents using parameters like A-values, which measure the conformational preference in a cyclohexane ring.

| Substituent | A-value (kcal/mol) | Relative Steric Demand |

| -H | 0 | Very Low |

| -CH₃ (Methyl) | 1.7 | Moderate |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | High |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | Very High |

Data adapted from standard organic chemistry textbooks.

This table clearly illustrates the exceptionally high steric demand of the tert-butyl group, which underpins its powerful directing effects in chemical reactions.

Conclusion: A Versatile and Indispensable Tool in Modern Chemistry

This compound and its derivatives are far more than simple building blocks. Through the dual mechanisms of Brønsted acid catalysis via the pyrrolidinium ion and the profound steric influence of the tert-butyl group, they offer chemists a powerful toolkit for controlling reactivity and selectivity. In the realm of drug discovery, the strategic incorporation of the 3-tert-butylpyrrolidine motif provides a reliable method for enhancing the metabolic stability and receptor selectivity of therapeutic agents. As the demand for more efficient and selective synthetic methods continues to grow, a deep understanding of the principles outlined in this guide will be essential for leveraging the full potential of this versatile and indispensable molecule.

References

-

PMC.

-

MDPI.

-

Benchchem.

-

NIH.

-

MDPI.

-

ResearchGate.

-

PMC.

-

IQCC.

-

MDPI.

-

PMC.

-

PMC.

-

MDPI.

-

ChemRxiv.

-

ResearchGate.

-

PubMed.

-

PMC.

-

YouTube.

-

MDPI.

-

ResearchGate.

-

RSC Publishing.

-

MDPI.

-

MDPI.

Sources

- 1. Chiral-Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Brønsted acidity in deep eutectic solvents and ionic liquids - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

solubility of 3-Tert-butylpyrrolidine hydrochloride in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-Tert-butylpyrrolidine Hydrochloride in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in contemporary medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for its effective application in synthesis, formulation, and biological screening. This document synthesizes fundamental chemical principles to predict a qualitative solubility profile across a range of common organic solvents. Furthermore, it offers a robust, step-by-step experimental protocol for the precise determination of its thermodynamic solubility, ensuring scientific integrity and reproducibility. The causality behind experimental choices is elucidated, and all key claims are supported by authoritative references.

Introduction: The Significance of this compound

3-Tert-butylpyrrolidine and its derivatives are integral scaffolds in the design of novel therapeutic agents. The pyrrolidine ring offers a rigid, three-dimensional framework, while the tert-butyl group can enhance metabolic stability and modulate receptor binding interactions.[1] The hydrochloride salt form is often utilized to improve the compound's stability and handling properties. However, as an ionic salt, its solubility in non-aqueous media presents a critical challenge that must be thoroughly understood and quantified for seamless integration into drug discovery workflows. Accurate solubility data is essential for reaction condition optimization, purification strategies, and the preparation of stock solutions for biological assays.

Physicochemical Properties and Predicted Solubility

This compound is an amine salt, and its solubility is primarily governed by the interplay of its ionic nature and the non-polar tert-butyl group.[2][3] The fundamental principle of "like dissolves like" provides a strong basis for predicting its solubility behavior.[4] The ionic head (the ammonium chloride group) will have favorable interactions with polar solvents, while the bulky, non-polar tert-butyl group will favor less polar environments.

As an amine salt, it is expected to be charged, polar, and capable of hydrogen bonding, all of which contribute to higher solubility in polar solvents and lower solubility in nonpolar solvents like ether.[2][3]

Based on these principles, a qualitative solubility profile can be predicted:

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | 32.7 | High | Strong ion-dipole interactions and hydrogen bonding with the ammonium group.[2][3] |

| Ethanol | 24.5 | Moderate to High | Similar to methanol, but the slightly lower polarity may reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate to High | High polarity effectively solvates the ionic portion of the molecule. |

| Acetonitrile | 37.5 | Low to Moderate | Polar, but lacks the hydrogen-bond donating ability of protic solvents. | |

| Acetone | 20.7 | Low | Moderate polarity; potential for imine formation with primary or secondary amines.[5] | |

| Slightly Polar | Dichloromethane (DCM) | 9.1 | Very Low | Insufficient polarity to effectively solvate the ionic salt. |

| Ethyl Acetate | 6.0 | Very Low to Insoluble | Low polarity and inability to engage in strong interactions with the salt. | |

| Non-polar | Toluene | 2.4 | Insoluble | Van der Waals forces are too weak to overcome the lattice energy of the salt. |

| Hexane | 1.9 | Insoluble | Highly non-polar environment is incompatible with the ionic nature of the compound. |

Factors Influencing Solubility

The solubility of this compound is not a static property and can be influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2]

-

Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a primary determinant of solubility. A solvent's ability to form hydrogen bonds and engage in dipole-dipole interactions is crucial.[6][7]

-

Presence of Water: Trace amounts of water in organic solvents can significantly increase the solubility of hydrochloride salts due to the high polarity of water and its strong hydrogen bonding capabilities.

-

Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.

Experimental Determination of Thermodynamic Solubility

To move beyond theoretical predictions, a rigorous experimental determination of solubility is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[8][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)[10]

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.[11][12]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. To further ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results reported as the mean ± standard deviation.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of small polar molecules like this compound.[10]

Typical HPLC Method Parameters:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a suitable wavelength (e.g., ~210 nm, as the compound lacks a strong chromophore) or a Mass Spectrometer for higher sensitivity and specificity.

-

Column Temperature: 30°C

-

Calibration: A multi-point calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

Conclusion and Recommendations

This technical guide has provided a detailed framework for understanding and determining the solubility of this compound in common organic solvents. While a theoretical profile based on the principle of "like dissolves like" suggests higher solubility in polar protic solvents like methanol and lower solubility in non-polar solvents like hexane, these predictions must be confirmed through rigorous experimental investigation.[2][3][4] The provided shake-flask protocol offers a reliable method for obtaining accurate thermodynamic solubility data, which is indispensable for the effective use of this important chemical building block in research and development. It is recommended that solubility studies be conducted early in the development process to inform reaction design, purification strategies, and formulation efforts.

References

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

- Glomme, A., et al. (2005). Miniaturized Shake-Flask Solubility Determination. Journal of Pharmaceutical Sciences, 94(1), 1-8.

- Kerns, E. H., & Di, L. (2008).

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

-

Sciencemadness.org. (2007, February 26). amine salt formation in ketones as solvents. Retrieved from [Link]

-

University of Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. Sciencemadness Discussion Board - amine salt formation in ketones as solvents - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

An In-depth Technical Guide to 3-tert-Butylpyrrolidine Hydrochloride (CAS Number 1431774-20-7)

Introduction: The Strategic Value of Substituted Pyrrolidines in Modern Chemistry

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry and organic synthesis. Its saturated, five-membered heterocyclic structure provides a rigid, three-dimensional framework that is ideal for orienting functional groups in precise spatial arrangements to interact with biological targets. When substituted, the pyrrolidine moiety can profoundly influence a molecule's pharmacological and pharmacokinetic properties, including its binding affinity, selectivity, metabolic stability, and solubility.

This guide focuses on a specific, functionally important derivative: 3-tert-butylpyrrolidine hydrochloride (CAS No. 1431774-20-7). The introduction of a tert-butyl group at the 3-position is a deliberate synthetic strategy. This bulky, sterically hindering group can serve as a "metabolic shield," protecting adjacent parts of the molecule from enzymatic degradation, thereby increasing its in vivo half-life.[1] Furthermore, its lipophilicity can enhance membrane permeability, a critical factor in drug absorption and distribution.[1] As a hydrochloride salt, the compound's solubility and handling characteristics are improved, making it a valuable building block for further synthetic elaboration.

This document provides a comprehensive overview of the known properties, synthesis, and, most critically, the hazards and safe handling protocols for this compound, drawing upon available data and established principles for analogous chemical structures.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is the foundation of chemical safety and experimental reproducibility. This compound is the salt form of the free base, 3-tert-butylpyrrolidine.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 1431774-20-7 | [2] |

| Molecular Formula | C₈H₁₈ClN | [4] |

| Molecular Weight | 163.69 g/mol | [4] |

| Canonical SMILES | CC(C)(C)C1CCNC1.Cl | |

| Physical Form | Predicted to be a white to off-white solid, typical for hydrochloride salts. | |

| Melting Point | Not publicly available. | |

| Boiling Point | Not applicable (decomposes). | |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. |

Note: Experimental physicochemical data for this specific CAS number is not widely published. Properties are inferred based on its chemical structure and data for analogous compounds.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 3-substituted pyrrolidines is a well-established field in organic chemistry, driven by their utility as pharmaceutical intermediates.[5][6] A common and mechanistically insightful approach to synthesizing the 3-tert-butylpyrrolidine core involves an intramolecular cyclization of a linear precursor.

Conceptual Synthetic Pathway: Intramolecular Cyclization

A logical synthetic route involves the cyclization of an appropriately functionalized aminobutane derivative. The presence of a strong acid, such as hydrochloric acid (HCl), serves a dual purpose: it protonates the leaving group (e.g., a hydroxyl group) to facilitate its departure and subsequently forms the stable hydrochloride salt of the final product.[1]

Caption: Conceptual workflow for the synthesis of 3-tert-butylpyrrolidine HCl.

Experimental Protocol: General Procedure for Cyclization

This protocol is illustrative, based on established chemical principles for similar transformations.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the precursor amine (e.g., 4-amino-3,3-dimethyl-1-butanol) and a suitable solvent (e.g., toluene).

-

Acid Addition: Slowly add a stoichiometric amount or slight excess of concentrated hydrochloric acid to the stirring solution. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Workup: After cooling to room temperature, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final this compound product.

Section 3: Applications in Research and Drug Development

The strategic placement of the tert-butyl group makes this compound a desirable building block for creating more complex molecules with tailored properties.

Caption: Role as a versatile chemical intermediate.

-

Enzyme Inhibitors: The pyrrolidine scaffold can mimic natural substrates (like proline), while the tert-butyl group can probe hydrophobic pockets within an enzyme's active site or block metabolic pathways.[1]

-

Receptor Ligands: The rigid structure is ideal for designing ligands with high selectivity for specific receptor subtypes. Derivatives have been explored for their potential anti-inflammatory and analgesic properties.[1]

-

Asymmetric Synthesis: Chiral versions of this compound can serve as valuable ligands or catalysts in asymmetric synthesis, where controlling stereochemistry is paramount.

Section 4: Hazard Analysis and Safety Protocols

GHS Hazard Classification (Inferred)

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | ! | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | ! | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ! | Warning | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) - Possible | Category 4 | ! | Warning | H302: Harmful if swallowed |

Source for inferred classifications:[4][7]

Precautionary Statements & Safe Handling

Adherence to a strict safety workflow is mandatory when handling this compound.

Caption: Mandatory laboratory safety workflow.

Prevention (P-Statements): [8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response (P-Statements): [8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Emergency and First-Aid Protocols

Inhalation:

-

Immediately move the affected person to fresh air.

-

If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

-

Seek immediate medical attention.

Skin Contact:

-

Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Wash the affected area with soap and water.

-

If irritation persists, seek medical attention.

Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention from an ophthalmologist.

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE), including respiratory protection.

-

Avoid generating dust. Carefully sweep or scoop up the solid material into a labeled, sealed container for disposal.

-

Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

Waste Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications. Available at: [Link]

-

Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. National Institutes of Health (NIH). Available at: [Link]

-

tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402. PubChem. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. ACS Publications. Available at: [Link]

-

Precautionary statements. MSDS Europe. Available at: [Link]

-

This compound [CAS: 1431774-20-7]. Ivy Fine Chemicals. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ivychem.com [ivychem.com]

- 3. This compound | 1431774-20-7 [m.chemicalbook.com]

- 4. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Precautionary statements. In force from 17 October 2020. [msds-europe.com]

molecular structure and stereochemistry of 3-Tert-butylpyrrolidine hydrochloride

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Tert-butylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of this compound, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, the following analysis is structured to provide not just technical data, but a cohesive understanding of the molecule's structural nuances, the rationale behind its analytical characterization, and its strategic importance in the development of novel therapeutics.

Introduction: The Strategic Value of a Substituted Pyrrolidine

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, prized for its defined three-dimensional geometry which is crucial for specific interactions with biological targets like enzymes and receptors.[1][2] Unlike flat, aromatic systems, the saturated, sp³-hybridized carbons of the pyrrolidine ring create a non-planar structure that allows for a more comprehensive exploration of pharmacophore space.[1][2]

The introduction of a tert-butyl group at the 3-position of this ring, resulting in 3-Tert-butylpyrrolidine, is a deliberate design choice. This bulky, sterically demanding group significantly influences the molecule's properties by:

-

Enhancing Metabolic Stability: The tert-butyl group can shield adjacent positions from metabolic enzymes, increasing the compound's half-life in biological systems.[3]

-

Modulating Binding Interactions: Its size and hydrophobicity can create critical van der Waals interactions within a protein's binding pocket, influencing both affinity and selectivity.[3]

-

Restricting Conformational Flexibility: It "locks" the pyrrolidine ring into preferred conformations, reducing the entropic penalty upon binding to a target.[4][5]

This guide will dissect the molecular architecture, stereochemical complexity, and analytical validation of this compound, providing a foundational resource for its effective application in research and development.

Core Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent amine, which enhances its stability and aqueous solubility. The core structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted with a bulky tert-butyl group at the C3 position.

| Property | Value | Source |

| Chemical Formula | C₈H₁₈ClN | Inferred from parent amine C₈H₁₇N[3][6] |

| Molecular Weight | 163.69 g/mol | Calculated |

| CAS Number | 1431774-20-7 | [7] |

| Parent Amine CAS | 381665-66-3 | [3] |

| Appearance | Typically a white to off-white solid | General chemical knowledge |

| Key Features | Chiral center at C3; bulky, non-polar tert-butyl group; hydrophilic ammonium salt | [3] |

Stereochemistry and Conformational Landscape

The true utility of this compound in drug design lies in its complex and controllable three-dimensional nature.

Chirality: The (R) and (S) Enantiomers

The carbon atom at the 3-position is a stereogenic center, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images: (R)-3-Tert-butylpyrrolidine and (S)-3-Tert-butylpyrrolidine. In pharmacology, it is common for one enantiomer to possess the desired biological activity while the other is inactive or contributes to off-target effects.[8] Therefore, controlling and verifying the stereochemistry is paramount.

Conformational Analysis: Ring Pucker and Substituent Effects

The pyrrolidine ring is not planar; it adopts puckered conformations to relieve torsional strain, most commonly described as "envelope" or "twist" (also known as half-chair) forms.[9][10] This puckering results in substituents being oriented in either pseudo-axial or pseudo-equatorial positions.

The large steric bulk of the tert-butyl group dominates the conformational equilibrium. To minimize steric hindrance, the tert-butyl group will strongly favor a pseudo-equatorial orientation .[4] This preference, in turn, dictates the puckering of the entire ring system, providing a conformationally constrained scaffold for further synthetic elaboration.[4]

Diagram: Enantiomers and Preferred Conformation

Caption: Enantiomers of this compound.

Synthesis and Stereochemical Control

The synthesis of this compound typically involves the formation of the pyrrolidine ring from an acyclic precursor. A common laboratory-scale approach is the acid-catalyzed cyclization of an appropriate aminobutane derivative.[3]

Diagram: General Synthetic Workflow

Caption: Synthetic pathways to this compound.

For pharmaceutical applications, obtaining a single enantiomer is critical. This is achieved via two primary strategies:

-

Stereoselective Synthesis: Designing a synthetic route that preferentially forms one enantiomer over the other. This often involves using chiral catalysts or starting from a chiral precursor.

-

Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers. A classic method is diastereomeric salt crystallization , where the racemic amine is reacted with a chiral acid (like mandelic or tartaric acid) to form two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[11]

Spectroscopic and Analytical Characterization

Rigorous analytical validation is essential to confirm the structure, purity, and stereochemical integrity of this compound.

Structural Confirmation

| Technique | Expected Observations |

| ¹H NMR | ~0.9-1.1 ppm: A sharp singlet integrating to 9H for the tert-butyl group. ~1.5-3.5 ppm: A series of complex multiplets for the 7 protons on the pyrrolidine ring. ~8.0-9.5 ppm: A broad signal for the two ammonium (N-H) protons. |

| ¹³C NMR | ~27-29 ppm: Signal for the methyl carbons of the tert-butyl group. ~32-34 ppm: Signal for the quaternary carbon of the tert-butyl group. ~30-60 ppm: Multiple signals corresponding to the four distinct carbons of the pyrrolidine ring. |

| Mass Spec. (ESI+) | Expected m/z for the parent amine [C₈H₁₇N + H]⁺ = 128.14 . The molecular ion of the free base is 127.23 g/mol .[3] |

| IR Spectroscopy | ~2700-3000 cm⁻¹: Broad absorption due to the N-H stretch of the secondary ammonium salt. ~2850-2970 cm⁻¹: Strong C-H stretching from the alkyl and tert-butyl groups. |

Note: Exact chemical shifts (ppm) are predictive and can vary based on the solvent and concentration.

Chiral Purity and Enantiomeric Excess Determination

Confirming that a sample consists predominantly of a single enantiomer is a non-negotiable step in drug development.[8] The most robust and widely used technique for this is Chiral High-Performance Liquid Chromatography (HPLC) .[8][11]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Analysis

1. Principle: This method uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers.[8] This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation and elution as two distinct peaks. The relative area of these peaks is used to calculate the enantiomeric excess (ee).

2. Materials and Instrumentation:

-

HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® series) is often a suitable starting point.[11]

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

-

Sample: this compound dissolved in the mobile phase (~1 mg/mL).

-

Racemic Standard: A 50:50 mixture of the (R) and (S) enantiomers to identify the retention times of each.

3. Step-by-Step Methodology:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[11]

-

Standard Injection: Inject the racemic standard to determine the retention times (t_R) and resolution (Rs) of the two enantiomer peaks.

-

Sample Injection: Inject the sample to be analyzed under the identical conditions.

-

Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 6. 1-Butylpyrrolidine [webbook.nist.gov]

- 7. One moment, please... [ivychem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

potential applications of 3-Tert-butylpyrrolidine hydrochloride in medicinal chemistry

An In-Depth Technical Guide to the Applications of 3-Tert-butylpyrrolidine Hydrochloride in Medicinal Chemistry

Foreword: The Strategic Value of Steric Bulk and Conformational Restraint

In modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, prized for its three-dimensional structure and its ability to serve as a versatile building block in compounds targeting a vast array of biological systems. However, the true power of this scaffold is often unlocked through strategic substitution. The introduction of a tert-butyl group at the 3-position creates 3-tert-butylpyrrolidine, a chiral building block that offers a unique combination of steric hindrance and conformational rigidity. Its hydrochloride salt is frequently used to improve handling and solubility. This guide explores the rationale and practical applications of this specific moiety, moving beyond a simple catalog of uses to explain the underlying chemical and pharmacological principles that make it a valuable tool for drug discovery professionals.

Core Principles: Why 3-Tert-butylpyrrolidine?

The utility of the 3-tert-butylpyrrolidine scaffold is rooted in the distinct physicochemical properties of the tert-butyl group itself. When appended to the pyrrolidine ring, it imparts several strategic advantages.

-

Metabolic Shielding: The tert-butyl group is a common motif used to enhance metabolic stability.[1][2] Its bulky nature can sterically shield adjacent, metabolically labile sites from the active sites of metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.[3][4] This "metabolic blocking" can decrease clearance, prolong the half-life of a drug candidate, and ultimately improve its oral bioavailability.[5][6]

-

Receptor Selectivity and Affinity: The defined, three-dimensional shape of the tert-butyl group is ideal for probing and occupying specific hydrophobic pockets within a target protein's binding site.[3] This can be a critical factor in achieving selectivity for a desired receptor subtype over others, thereby minimizing off-target effects. Its bulk can also contribute to potent binding by maximizing van der Waals interactions within a well-defined pocket.

-

Conformational Rigidity: The pyrrolidine scaffold itself restricts the conformational freedom of a molecule compared to an analogous acyclic amine.[7] The addition of the bulky tert-butyl group further locks the ring into preferred conformations, reducing the entropic penalty upon binding to a target and potentially increasing binding affinity.

These core principles are best understood through their application in specific therapeutic areas. We will explore two prominent examples: G-protein coupled receptor (GPCR) modulation and enzyme inhibition.

Application Focus I: Modulation of Cannabinoid Receptors (GPCRs)

The endocannabinoid system, particularly the CB1 receptor, is a major therapeutic target for pain, inflammation, and neurological disorders.[8] The development of selective CB1 modulators is an area of intense research, where the principles of steric bulk and lipophilicity are paramount in ligand design.

Structure-Activity Relationship (SAR) Insights